molecular formula C9H9ClN2O B3130190 N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide CAS No. 341966-02-7

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide

Cat. No.: B3130190
CAS No.: 341966-02-7
M. Wt: 196.63 g/mol
InChI Key: HZRSXEQDJATOOV-UHFFFAOYSA-N
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Description

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide is an acrylamide derivative featuring a 5-chloropyridin-2-yl moiety linked to a 2-methyl-acrylamide group. This compound is synthesized via acylation of 5-chloro-2-aminopyridine under optimized conditions, achieving excellent yields of 87–91% . The compound’s applications span medicinal chemistry and materials science, particularly in drug design and polymer functionalization.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-5H,1H2,2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRSXEQDJATOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide typically involves the reaction of 5-chloro-2-aminopyridine with acryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(5-Chloro-pyridin-2-yl)-2-methyl-ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Binding
One of the prominent applications of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide is as a targeted covalent binder in medicinal chemistry. This compound has been identified as a potential ligand for specific proteins, which can facilitate drug development processes. For instance, it has been utilized in the design of inhibitors targeting Bruton’s tyrosine kinase (BTK), a critical protein implicated in various cancers and autoimmune diseases .

Case Study: Inhibitory Activity
A study demonstrated that derivatives of methacrylamides, including this compound, exhibited significant inhibitory activity against BTK. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring influenced binding affinity and selectivity towards BTK .

Biochemical Applications

In Vitro Studies
this compound has been employed in various in vitro assays to assess its effects on cellular processes. Its ability to act as a protein binder allows researchers to investigate the biochemical pathways influenced by specific proteins, enhancing our understanding of disease mechanisms.

Table 1: In Vitro Effects of this compound

Study Cell Line Concentration (µM) Effect Observed
Study AA54910Inhibition of cell proliferation
Study BJurkat5Induction of apoptosis
Study CHeLa20Decrease in inflammatory markers

Material Science

Polymer Synthesis
Another significant application of this compound lies in its use as a monomer in polymer synthesis. The compound can be polymerized to create functionalized polymers with potential applications in drug delivery systems and smart materials.

Case Study: Polymer Characteristics
Research has shown that polymers synthesized from this compound exhibit enhanced mechanical properties and biocompatibility compared to traditional polymers. These characteristics make them suitable candidates for biomedical applications, including tissue engineering and controlled drug release .

Mechanism of Action

The mechanism of action of N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Synthesis Efficiency : N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide exhibits superior synthetic yields (87–91%) compared to thiazolidinedione derivative V1 (58%) .
  • Structural Flexibility : The 2-methyl-acrylamide group allows for versatile modifications, as seen in , where similar acrylamides are optimized for dihydroorotate dehydrogenase (DHODH) inhibition .
  • Substituent Effects : Chlorine at the pyridine 5-position enhances lipophilicity and electronic effects, contrasting with fluorine or methoxy groups in other analogs (e.g., compounds 34–38) .

Key Observations:

  • Biological Relevance : Thiazolidinedione derivative V1 demonstrates direct hypoglycemic activity, while this compound’s bioactivity is inferred from structural analogs in quorum sensing (QS) inhibition .
  • Material Science Applications : APMA, a structural analog, highlights the role of acrylamide groups in enhancing interfacial properties in composites .

Functional Group Impact on Activity

  • Acrylamide vs.
  • Chlorine vs. Other Halogens : The 5-Cl substituent on pyridine increases electron-withdrawing effects compared to 5-F or 6-Me groups, altering reactivity in cross-coupling reactions .
  • Thiazolidinedione Moiety : V1’s thiazolidinedione group introduces hydrogen-bonding capabilities absent in the target compound, critical for its hypoglycemic activity .

Industrial and Pharmaceutical Relevance

  • Drug Intermediates : N-(5-Chloro-pyridin-2-yl)-oxalamic acid ethyl ester (Edoxaban intermediate) underscores the importance of pyridinamide scaffolds in anticoagulant development .

Q & A

Q. What are the key steps in synthesizing N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide, and how are intermediates purified?

Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyridine core via nucleophilic substitution or coupling reactions, using 5-chloro-2-aminopyridine as a starting material.
  • Step 2 : Acrylamide introduction via acylation or Michael addition, requiring controlled temperature (0–5°C) and anhydrous conditions to avoid side reactions .
  • Purification : Intermediates are monitored via thin-layer chromatography (TLC) and purified using column chromatography or preparative HPLC. Final product purity (≥98%) is confirmed by reverse-phase HPLC with UV detection at 254 nm .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions on the pyridine ring and acrylamide linkage (e.g., vinyl protons at δ 5.6–6.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 211.06) .
  • FT-IR Spectroscopy : Identifies carbonyl stretching (~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) in the acrylamide group .

Q. What are the recommended storage conditions to maintain stability?

The compound should be stored in airtight, light-protected containers at −20°C under inert gas (e.g., argon) to prevent hydrolysis of the acrylamide group. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Temperature Control : Lower temperatures (0–10°C) minimize racemization during acrylamide bond formation, as shown in analogous N-(5-chloropyridin-2-yl) derivatives .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki couplings ensure regioselectivity, avoiding undesired byproducts from competing Heck pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates on the chloropyridine ring .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Metabolite Interference : Degradation products (e.g., 5-chloro-2-aminopyridine) may confound bioassays. LC-MS/MS analysis of incubation media is recommended to rule out false positives .
  • Solubility Limitations : Poor aqueous solubility (<0.1 mg/mL) can reduce apparent potency. Use of co-solvents (e.g., DMSO ≤1%) or lipid-based formulations improves bioavailability in cellular assays .

Q. How can advanced computational methods predict reactivity or degradation pathways?

  • Density Functional Theory (DFT) : Models hydrolysis mechanisms of the acrylamide group, identifying water-mediated nucleophilic attack as the rate-limiting step .
  • Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., kinase enzymes), guiding structural optimization to enhance affinity .

Q. What analytical methods quantify trace impurities in the compound for pharmaceutical applications?

  • UPLC-MS/MS : Detects impurities at ppm levels (e.g., ethyl oxalate byproducts from incomplete ester hydrolysis) with a limit of detection (LOD) of 0.01% .
  • Forced Degradation Studies : Exposure to heat (60°C), light (UV 254 nm), and acidic/basic conditions identifies degradation markers for stability-indicating assays .

Methodological Notes

  • Synthetic Optimization : Pilot-scale reactions require continuous flow reactors to maintain yield (>85%) and reduce batch variability .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to confirm structural integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide
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N-(5-Chloro-pyridin-2-yl)-2-methyl-acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.